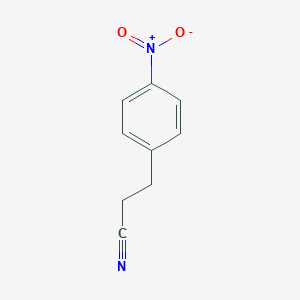

3-(4-硝基苯基)丙腈

描述

Synthesis Analysis

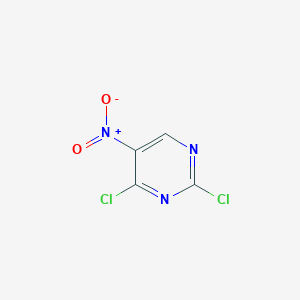

3-(4-Nitrophenyl)propionitrile and related compounds are synthesized through various chemical reactions, emphasizing green and straightforward procedures. For example, the synthesis of related nitrophenyl derivatives involves coupling reactions and other methodologies that are efficient and environmentally friendly (Al‐Azmi & Shalaby, 2018).

Molecular Structure Analysis

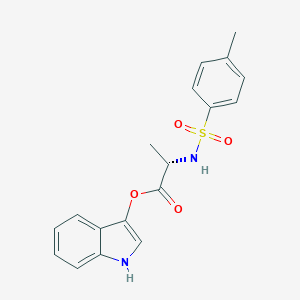

Molecular structure analysis of nitrophenyl derivatives has been conducted using various spectroscopic methods and crystallography. Studies have elucidated the structural details, revealing how substituents like nitro groups influence the molecular geometry and stability through electronic effects and intramolecular interactions (Zhang et al., 2013).

Chemical Reactions and Properties

Nitrophenyl derivatives, including 3-(4-Nitrophenyl)propionitrile, undergo various chemical reactions, showcasing their reactivity and functional group transformations. Research includes studies on anion binding, color change signaling, and catalytic reactions indicating the versatile chemistry of these compounds (Camiolo et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and phase behavior of nitrophenyl derivatives, have been extensively studied. These investigations provide insights into the solid-state characteristics and the impact of molecular substitutions on the physical attributes of these compounds (Binev et al., 2000).

Chemical Properties Analysis

The chemical properties of 3-(4-Nitrophenyl)propionitrile are influenced by the presence of the nitro group and the cyano group, which affect its reactivity and interactions with other molecules. Studies on their electron-withdrawing effects, charge transfer, and reaction mechanisms provide a comprehensive understanding of their chemical behavior (Graneek et al., 2018).

科学研究应用

防腐蚀:钇3-(4-硝基苯基)-2-丙烯酸盐,是3-(4-硝基苯基)丙腈的衍生物,已被发现能有效抑制氯化钠溶液中铜合金的腐蚀。这种抑制是由于形成了能减缓电化学腐蚀反应的保护性沉积物 (Nam, Thang, Hoai, & Hiển, 2016)。

化学转化和抗菌活性:该化合物可以通过还原腈基进行化学转化,从而产生类似2-2-[3-氨基-2-(4-氨基苯基)丙基]苯氧乙醇的物质。此外,含有4-硝基苯基的某些合成化合物已经表现出对各种人类致病微生物的抗菌活性 (Kuziv, Shablykina, & Khilya, 2017; Uzun, Esen, Koç, Usta, & Ceylan, 2019)。

合成和结构分析:研究人员已经开发了绿色、快速和简单的方法来合成3-(4-硝基苯基)丙腈的衍生物,如(E)-3-(3-(4-硝基苯基)三唑-1-烯-1-基)-1H-吡唑-4-碳腈。这些研究还通过各种分析方法证实了这些化合物的结构和稳定性 (Al‐Azmi & Shalaby, 2018)。

催化和反应研究:该化合物已在催化反应的背景下进行研究,例如在乙腈中对4-硝基苯基-3,5-二硝基苯甲酸酯的氨解反应。它涉及一个六元环过渡态,第二个胺分子在质子交换和C-OAr键断裂中发挥作用 (Um et al., 2015)。

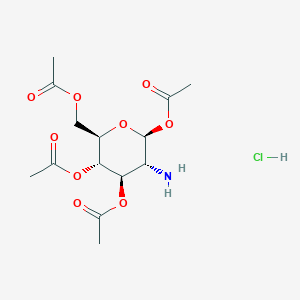

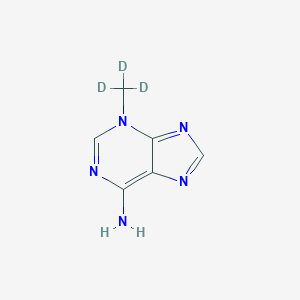

致癌性和DNA相互作用:已经确定3-(4-硝基苯基)丙腈衍生物可能是致癌物-DNA相互作用的潜在标记物。例如,O6-(2-氰乙基)鸟嘌呤,是丙烯腈和3-(甲基亚硝基氨基)丙腈与DNA反应的标记物,显示了它作为致癌物标记物的潜力 (Prokopczyk, Bertinato, & Hoffmann, 1988)。

化学中的光谱和结构变化:(4-硝基苯基)丙腈转化为其碳负离子会导致显著的光谱和结构变化。这些变化在氰基和硝基伸缩带的频率和强度中观察到,这对于理解化学相互作用和反应至关重要 (Binev, Petrova, Tsenov, & Binev, 2000)。

表面化学和嫁接:与3-(4-硝基苯基)丙腈相关的4-硝基苯基团已被研究用于嫁接到碳和金属表面。这种嫁接是自发进行的,无需电化学诱导,表明在材料科学和表面化学中具有潜在应用 (Adenier et al., 2005)。

环境生物降解:某些硝基苯基化合物,如3-甲基-4-硝基酚,已被研究其由特定细菌菌株,如Ralstonia sp. SJ98,降解的情况。这些研究对于理解这些化合物的环境影响和生物降解途径至关重要 (Bhushan et al., 2000)。

安全和危害

The safety data sheet for a similar compound, “(S)-3-Amino-3-(3-nitrophenyl)propionic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation1. It’s recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray1.

未来方向

The future directions for “3-(4-Nitrophenyl)propionitrile” are not explicitly mentioned in the search results.

Please note that this information is based on the available data and there might be more comprehensive and specific information in scientific literature that is not covered here.

属性

IUPAC Name |

3-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBCIYYRQGBBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407824 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)propionitrile | |

CAS RN |

53563-09-0 | |

| Record name | 3-(4-Nitrophenyl)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

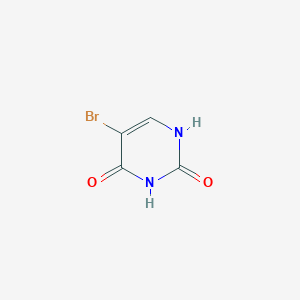

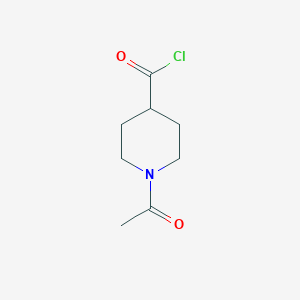

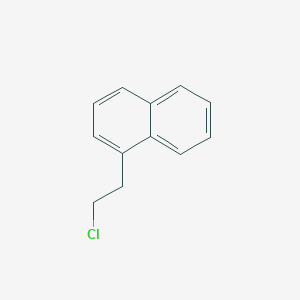

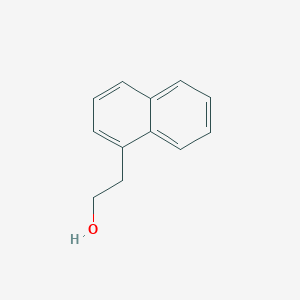

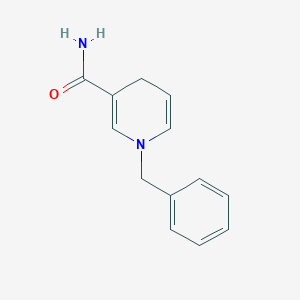

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)